1-benzyl-N-(3,3-diethoxypropyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Descripción

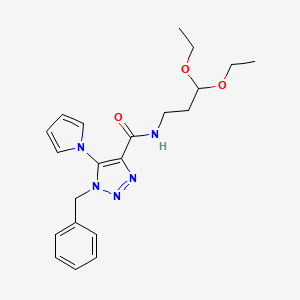

1-Benzyl-N-(3,3-diethoxypropyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by three key structural features:

- 5-(1H-Pyrrol-1-yl) group: A pyrrole ring at position 5, which may enhance hydrogen-bonding capabilities and modulate electronic properties.

- N-(3,3-Diethoxypropyl) carboxamide: A diethoxypropyl chain linked to the carboxamide nitrogen, likely improving solubility compared to simpler alkyl or aryl substituents.

While direct biological data for this compound are unavailable in the provided evidence, structurally analogous triazole carboxamides demonstrate diverse pharmacological activities, including antitumor, kinase inhibition, and antiparasitic effects .

Propiedades

IUPAC Name |

1-benzyl-N-(3,3-diethoxypropyl)-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-3-28-18(29-4-2)12-13-22-20(27)19-21(25-14-8-9-15-25)26(24-23-19)16-17-10-6-5-7-11-17/h5-11,14-15,18H,3-4,12-13,16H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFIVQGNJUZHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N3C=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Solubility :

- The diethoxypropyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents like furan-2-ylmethyl or simple aryl groups .

- In contrast, compounds with free carboxamides (e.g., 3g ) or polar pyridinyl groups (e.g., 3f ) may exhibit intermediate solubility.

Bioactivity Trends :

- Antitumor Activity : Compounds with electron-withdrawing groups (e.g., CF3 in ) or heteroaromatic R5 substituents (e.g., pyridinyl in ) show potent kinase inhibition. The pyrrole group in the target compound may mimic these effects.

- Multi-Target Inhibition : Triazoles with pyridinyl R5 groups (e.g., 3f ) demonstrate dual Hsp90/B-Raf inhibition, suggesting the target compound’s pyrrole group could enable similar polypharmacology.

Synthetic Yields and Stability :

- EDCI/HOBt-mediated coupling (common in ) typically yields 60–70% for triazole carboxamides. The diethoxypropyl chain in the target compound may require optimized purification due to its polarity.

- Melting points for analogous compounds range widely (123–210°C ), influenced by crystallinity from substituent symmetry and hydrogen-bonding capacity.

Pharmacological Comparison

Antitumor Activity

- c-Met Inhibition : The 4-chlorophenyl/CF3-substituted triazole in inhibits c-Met with IC50 < 1 µM, inducing apoptosis in multiple cancer lines. The target compound’s pyrrole group may similarly disrupt kinase active sites via hydrogen bonding.

- NCI-H522 Sensitivity : Triazoles with 1H-pyrrol-1-yl or pyridinyl R5 groups show growth inhibition (GP = 68–86%) in lung cancer cells , suggesting the target compound may share this activity.

Enzymatic Targets

- Hsp90 Inhibition : Compounds like 3f bind Hsp90’s ATP pocket via pyridinyl-triazole interactions. The target’s pyrrole group could compete with ATP’s adenine moiety, though its diethoxypropyl chain might reduce binding affinity compared to sulfonamide-containing analogs.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-N-(3,3-diethoxypropyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodology: Multi-step synthesis typically involves:

- Step 1: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.

- Step 2: Amidation with 3,3-diethoxypropylamine under anhydrous conditions (e.g., DMF or acetonitrile as solvents, with coupling agents like EDC/HOBt) .

- Step 3: Introduction of the benzyl and pyrrole groups via nucleophilic substitution or palladium-catalyzed cross-coupling .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Primary Methods:

- 1H/13C NMR: Assign peaks for the triazole ring (δ 7.8–8.2 ppm for H-5), diethoxypropyl group (δ 1.2–1.4 ppm for CH3), and pyrrole protons (δ 6.5–6.8 ppm) .

- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error.

- IR: Validate carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

- Pitfalls: Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., inconsistent IC50 values in kinase assays) be resolved?

- Root Causes:

- Solubility Issues: Low aqueous solubility may lead to aggregation, altering apparent activity. Use DMSO stock solutions ≤0.1% v/v and confirm compound stability via HPLC .

- Assay Variability: Standardize ATP concentrations (1 mM for kinase assays) and control for off-target effects using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Approaches:

- Structural Modifications: Replace labile diethoxypropyl groups with cyclopropyl or fluorinated analogs to reduce CYP450-mediated oxidation .

- Prodrug Design: Mask the carboxamide as an ester to enhance permeability, with enzymatic cleavage in target tissues .

- Validation: Use microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS/MS to track metabolite formation .

Q. How do electronic effects of substituents (e.g., benzyl vs. pyridyl) influence triazole ring reactivity in click chemistry?

- Mechanistic Insights:

- Electron-withdrawing groups (e.g., pyridyl) accelerate CuAAC by stabilizing the transition state via coordination with Cu(I).

- Steric hindrance from bulky benzyl groups may reduce reaction rates; optimize using microwave-assisted synthesis (20–30% faster) .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes diverge from experimental results?

- Key Factors:

- Conformational Flexibility: X-ray crystallography or MD simulations (>100 ns) are needed to account for protein loop dynamics .

- Implicit Solvent Models: Replace generalized Born (GB) with explicit water models in docking to improve accuracy .

Experimental Design Considerations

Q. What controls are essential in SAR studies of this compound?

- Required Controls:

- Negative Controls: Analogues lacking the pyrrole group to isolate its contribution to target binding .

- Positive Controls: Known kinase inhibitors (e.g., staurosporine) to benchmark assay performance .

- Data Normalization: Express activity as % inhibition relative to vehicle (DMSO) and baseline (no compound) .

Methodological Resources

Recommended protocols for scaling up synthesis without column chromatography:

- Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.